molecular formula C3H6 B1601853 Propene-2-13C CAS No. 37020-81-8

Propene-2-13C

Cat. No. B1601853
CAS RN: 37020-81-8
M. Wt: 43.07 g/mol
InChI Key: QQONPFPTGQHPMA-LBPDFUHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propene-2-13C is a variant of propene where the second carbon atom is the isotope Carbon-13 . It is typically packaged in a 25 mL Sure/Pac™ cylinder with a brass 1/4" male NPT valve .


Synthesis Analysis

Propene-2-13C has been used in the synthesis of propene-norbornene copolymers . The synthesis process involves 13C NMR spectroscopy and ab initio chemical shift computations . The process also includes the overall microstructure of the copolymer (propene-norbornene) and consists of Mechanism and Reactivity ratio of .


Molecular Structure Analysis

The molecular structure of Propene-2-13C has been analyzed using 13C NMR spectroscopy . The 13C NMR spectrum of propene indicates 3 different chemical environments of the 3 carbon atoms of propene .


Chemical Reactions Analysis

Propene-2-13C has been used in the study of propene transformation on silver-modified ZSM-5 zeolite in the presence of molecular oxygen . The transformation process involves the formation of silver-allyl intermediate species .


Physical And Chemical Properties Analysis

Propene-2-13C is a gas with a molecular weight of 43.07 . It is packaged under a nominal gas pressure of 32 psig at 21ºC, which is slightly above atmospheric pressure .

Scientific Research Applications

1. Catalyst Regioselectivity in Polymerization

The propene/ethene-[1-13C] copolymerization method has been effectively used to measure the regioselectivity in propene polymerization. For instance, Busico, Cipullo, et al. (2003) applied this method to the MgCl2/TiCl4 catalyst system, providing insights into the nature of regiomistakes in polypropylene production and the distribution of these mistakes due to the multisite catalyst nature (Busico et al., 2003). Similarly, the propene/ethene-[1-13C] copolymerization approach was extended to evaluate catalyst dormancy due to regiochemical monomer inversion in a study by Busico, Cipullo, and Ronca (2002) (Busico, Cipullo & Ronca, 2002).

2. Surface Species Formation in Catalysis

The use of Propene-2-13C in studying surface species formation during hydrocarbon reactions is significant. Ivanova, Kolyagin, et al. (2009) utilized Propene-2-13C in investigating propane conversion over Zn/MFI catalyst, helping to identify the formation of zinc propyl species and the activation of propane via dissociative adsorption (Ivanova et al., 2009).

3. Propene Polymerization and NMR Spectroscopy

The application of Propene-2-13C in mass spectrometry and NMR spectroscopy to understand polymerization processes is another vital area. Harrison and Dymerski (1977) explored skeletal and hydrogen rearrangements in the electron impact mass spectrum of propene using Propene-2-[13C], offering valuable information on fragmentation processes (Harrison & Dymerski, 1977).

4. Investigation of Catalytic Processes

In catalysis, especially in Ziegler-Natta polymerization, Propene-2-13C plays a crucial role. For example, Busico, Cipullo, et al. (1997) used 13C NMR spectroscopy, including Propene-2-13C, to investigate the stereochemistry of Ziegler−Natta and related transition metal-catalyzed propene polymerizations, enhancing the understanding of complex polymer systems (Busico et al., 1997).

5. Zeolite-Catalyzed Reactions

In studies involving zeolite-catalyzed reactions, Propene-2-13C serves as a critical tool. Clague, Maxwell, et al. (1978) conducted a 13C NMR study of propene, including its adsorbed state on alkali metal-exchanged zeolites, providing insights into chemical shifts and relaxation times influenced by adsorption (Clague et al., 1978).

Safety And Hazards

Propene-2-13C is classified as an extremely flammable gas and contains gas under pressure; it may explode if heated . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Future Directions

Future research could focus on the selective oxidation of light alkenes on metal-modified zeolites . The potential of silver-modified zeolites can be related to the redox properties inherent to these materials and the reversible interconversion of various silver species .

properties

IUPAC Name

(213C)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575911
Record name (2-~13~C)Prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propene-2-13C

CAS RN

37020-81-8
Record name (2-~13~C)Prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37020-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A modified resinous polymer of propylene containing approximately 10% by weight methacrylic acid was prepared as follows: 0.5 grams of Lupersol 256 Peroxide (peroxyhexanoic acid manufactured by Wallace & Tiernan Inc., Lucidol Division) was added to a reactor containing 200 grams of substantially crystalline homopolymeric polypropylene powder, 25 grams of methacrylic acid and 600 grams of water. The mixture was then heated at just below reflux temperature, about 95° C., for one hour. The product was filtered and washed with water followed by acetone and then dried in a vacuum oven at 75° C. for two hours. The modified resinous polymer of propylene weighed 225.6 grams.
[Compound]
Name
Peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
600 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

When the reaction is a two-stage partial oxidation of propylene to acrylic acid, some or even all of the fresh propane may also be supplied into the starting reaction gas mixture for the second stage of the partial oxidation (however, this starting reaction gas mixture is sometimes not explosive even when this qualification was actually true for the starting reaction gas mixture for the first stage of the partial oxidation). This is advantageous in particular because the undesired side reaction of propane to give propionaldehyde and/or propionic acid starts in particular from the first partial oxidation stage (propylene→acrolein) under the conditions thereof. It is also advantageous to divide a fresh propane supply substantially uniformly between the first and the second partial oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Apart from the above-described absorption of the reaction product comprising acrylic acid into a high boiling solvent mixture, other existing processes involve a total condensation of acrylic acid and of the water of reaction also formed in the course of the catalytic oxidation. The result is an aqueous acrylic acid solution which can be further worked up by distillation with an azeotropic agent (cf. DE-C 34 29 391, JA 11 24 766, JA 71 18 766, JA 71 18 966-R, JA 71 18968-R, JA-72 41 885) or by an extraction process (cf. DE-A 2 164 767, J5 81 40-039, J4 80 91 013). In EP-A 551 111, the mixture of acrylic acid and byproducts from the catalytic gas phase oxidation is contacted with water in an absorption tower and the resulting aqueous solution is distilled in the presence of a solvent which forms an azeotrope with polar low boilers such as water or acetic acid. DE-C 23 23 328 describes the removal of acrylic acid from an aqueous acrylic acid esterification waste liquor or an aqueous acrylic acid solution as formed in acrylic acid production by oxidation of propene or acrolein by extraction with a specific mixture of organic solvents.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

5 g/h of a 50% by weight hydrogen peroxide solution and a gas mixture of 2.8 Nl/h propene and 20 Nl/h nitrogen preheated to the evaporation temperature were dosed into the evaporator (100° C.). The gas mixture exiting out of the evaporator was passed in the reactor over a catalytic bed of 10 g TS-1 and 10 g glass spheres. The molar dosing ratio was 1.7 moles propene per mole hydrogen peroxide. A hydrogen peroxide conversion of 100%, a propene conversion of 25% and a propene oxide yield relative to converted propene of 30% were achieved. Propane diol, hydroxyacetone, propanal, propionic acid, acetic acid, formic acid and formaldehyde are identified as byproducts.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propene-2-13C
Reactant of Route 2
Propene-2-13C
Reactant of Route 3
Propene-2-13C
Reactant of Route 4
Propene-2-13C
Reactant of Route 5
Propene-2-13C
Reactant of Route 6
Propene-2-13C

Citations

For This Compound
40
Citations
AG Harrison, PP Dymerski - Organic Mass Spectrometry, 1977 - Wiley Online Library
The mass spectrum of propene‐2‐[ 13 C] shows 81% retention of C‐2 in the [C 2 H 3 ] + fragment ion at 70 eV electron energy, decreasing to 75% C‐2 retention at low electron energies…
M Zardkoohi, JF Haw, JH Lunsford - Journal of the American …, 1987 - ACS Publications
remove any residual sodium. After activation at 400 C the acidic zeolites were cooled to 25 C and exposed to 30-50 Torr of propene-2-13C (99.2% enriched, MSD isotopes). …
Number of citations: 53 pubs.acs.org
JF Haw, BR Richardson, IS Oshiro… - Journal of the …, 1989 - ACS Publications
… 13C T,s were measured at room temperature for a sample of propene-2-13C adsorbed on an HY sample activated at 573 K. This sample contained some unreacted propene as well as …
Number of citations: 422 pubs.acs.org
II Ivanova, D Brunel, JB Nagy, EG Derouane - Journal of Molecular …, 1995 - Elsevier
… 1 shows the in situ 13C MAS NMR spectra observed immediately after adsorption of propene 2-13C (a) or propene 1-13C (b) with the excess of benzene (Samples A and B, respectively…
Number of citations: 54 www.sciencedirect.com
II Ivanova, YG Kolyagin, VV Ordomsky… - Journal of Molecular …, 2009 - Elsevier
The propane conversion was studied by in situ 1 H, 13 C MAS NMR and IR spectroscopic techniques over Zn/H-MFI catalyst. Propane 2- 13 C, propane 1- 13 C, propene 1- 13 C, …
Number of citations: 67 www.sciencedirect.com
JM Griffiths, AT Bell, JA Reimer - The Journal of Physical …, 1994 - ACS Publications
… These data, as well as the single peak observed for propene-2-13C adsorbed at 297 K, are consistent with our assignment of di- -bonded propene. The fact that the 2H data appear to …
Number of citations: 6 pubs.acs.org
JL White, ND Lazo, BR Richardson, JF Haw - Journal of Catalysis, 1990 - Elsevier
… exposure to propene-l-13C or propene2-13C, respectively. Cross-polarization spectra emphasize … lb (propene-l-13C) and ld (propene2-13C). The overall appearance of these spectra is …
Number of citations: 52 www.sciencedirect.com
JA Biscardi, E Iglesia - Journal of Catalysis, 1999 - Elsevier
… Reactions of propene/2-13C propane mixtures show that initial dehydrogenation steps become increasingly irreversible as Zn cations catalyze the recombinative desorption of H-atoms …
Number of citations: 239 www.sciencedirect.com
D Deininger, G Wendt - Reaction Kinetics and Catalysis Letters, 1981 - Springer
… Figure 1 shows the 13C NMR spectra of propene-2 -13C adsorbed on the NiO/silicagel catalyst (coverage 1 monolaye0 as a function of the temperature. Before reaction one observes a …
Number of citations: 9 link.springer.com
EA Lombardo, JM Dereppe, G Marcelin, WK Hall - Journal of Catalysis, 1988 - Elsevier
… on addition of propene-2-13C to an HY zeolite. A peak which appeared at about 250 ppm downfield from TMS was attributed to this ion partially shielded by an oxygen of the lattice. [In …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.